molecular formula C5H12N2O4S B8129101 L-cysteinylglycine monohydrate

L-cysteinylglycine monohydrate

Cat. No. B8129101
M. Wt: 196.23 g/mol
InChI Key: XLNDGTYWULHKOE-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-cysteinylglycine monohydrate is a useful research compound. Its molecular formula is C5H12N2O4S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-cysteinylglycine monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-cysteinylglycine monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Glyoxalase I : A decyl derivative of glutaryl-S-(10-aminodecyl)-L-cysteinylglycine effectively inhibits mouse liver glyoxalase I, which is significant for affinity chromatography purification (Phillips & Norton, 1975).

  • Diagnostic Relevance : Cystinylglycine is crucial for diagnosing pyroglutamic acidemia, homocystinuria, and phenylketonuria. Its absence or reduced concentration can lead to the misclassification of individuals as heterozygotes for phenylketonuria (Perry & Hansen, 1981).

  • Enzyme Inhibition : L-leucine and its analogue can inhibit the enzyme hydrolyzing S-benzyl-L-cysteine-p-nitroanilide in Escherichia coli B, preventing its activity at physiological concentrations (Murata et al., 1988).

  • Mercapturic Acid Formation : Cytosolic cysteinylglycine S-conjugate dipeptidase is involved in hepatic mercapturic acid formation from sinusoidal cysteinylglycine S-conjugates, particularly in guinea pig and human livers (Jösch, Sies, & Akerboom, 1998).

  • Role in Cancer Risk : Serum cysteine and cysteinylglycine are associated with upper gastrointestinal cancer risk, but not with esophageal or head and neck cancers (Miranti et al., 2016).

  • Glutathione Metabolism : Cytosolic leucyl aminopeptidase, which hydrolyzes cysteinylglycine, plays a crucial role in glutathione metabolism and the degradation of glutathione S-conjugates in rat liver (Jösch, Klotz, & Sies, 2003).

  • Regioselective Hydrolysis : Cp2MoCl2 binds to the cysteine residue and mediates regioselective hydrolysis, releasing free glycine and glycine-containing peptides (Erxleben, 2005).

  • Occurrence in Organisms : L-cysteinylglycine is found in wheat germ and other organisms, but not in yeast (Tkachuk, 1970).

  • Inhibition of Glyoxalase I : S- and N-substituted cysteinylglycines show noncompetitive inhibition of yeast glyoxalase I, indicating two binding sites on the enzyme (Lyon & Vince, 1977).

  • Glutathione and Immunity : The enzymic reaction of L-amino acids with glutathione forms y-glutamyl peptides, important for the kidney's cellular defense against bacterial infection (Hird & Springell, 1954).

properties

IUPAC Name

2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S.H2O/c6-3(2-11)5(10)7-1-4(8)9;/h3,11H,1-2,6H2,(H,7,10)(H,8,9);1H2/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNDGTYWULHKOE-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)S.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)O)N)S.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-cysteinylglycine monohydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.